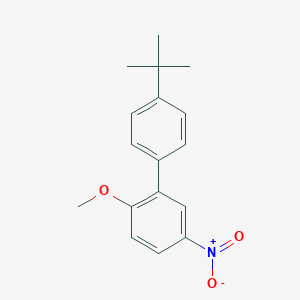
4'-(tert-Butyl)-2-methoxy-5-nitro-1,1'-biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4’-(tert-Butyl)-2-methoxy-5-nitro-1,1’-biphenyl is an organic compound that belongs to the biphenyl family. Biphenyl compounds are known for their versatility and are widely used in various fields such as organic synthesis, pharmaceuticals, and materials science. The presence of the tert-butyl, methoxy, and nitro groups in this compound imparts unique chemical properties that make it valuable for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4’-(tert-Butyl)-2-methoxy-5-nitro-1,1’-biphenyl typically involves the following steps:
Starting Materials: The synthesis begins with 4-tert-butylphenylboronic acid and 1-bromo-2-methoxy-5-nitrobenzene.
Suzuki Coupling Reaction: These starting materials undergo a Suzuki coupling reaction in the presence of a palladium catalyst, such as palladium(II) acetate, and a base, such as potassium carbonate, in an organic solvent like toluene. The reaction is typically carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, optimizing reaction conditions and using cost-effective reagents can make the production more economical.
Analyse Des Réactions Chimiques
Types of Reactions
4’-(tert-Butyl)-2-methoxy-5-nitro-1,1’-biphenyl can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Substitution: The tert-butyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, or tin(II) chloride in hydrochloric acid.
Oxidation: Potassium permanganate in an acidic medium.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products
Reduction: 4’-(tert-Butyl)-2-methoxy-5-amino-1,1’-biphenyl.
Oxidation: 4’-(tert-Butyl)-2-hydroxy-5-nitro-1,1’-biphenyl.
Substitution: 4’-(tert-Butyl)-2-methoxy-5-nitro-3-bromo-1,1’-biphenyl (for bromination).
Applications De Recherche Scientifique
4’-(tert-Butyl)-2-methoxy-5-nitro-1,1’-biphenyl has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Mécanisme D'action
The mechanism of action of 4’-(tert-Butyl)-2-methoxy-5-nitro-1,1’-biphenyl involves its interaction with specific molecular targets and pathways:
Comparaison Avec Des Composés Similaires
4’-(tert-Butyl)-2-methoxy-5-nitro-1,1’-biphenyl can be compared with other biphenyl derivatives:
4-tert-Butylphenol: This compound lacks the methoxy and nitro groups, making it less versatile in chemical reactions.
4-tert-Butylcatechol: This compound has hydroxyl groups instead of methoxy and nitro groups, leading to different reactivity and applications.
4-tert-Butylaniline:
The unique combination of tert-butyl, methoxy, and nitro groups in 4’-(tert-Butyl)-2-methoxy-5-nitro-1,1’-biphenyl imparts distinct chemical properties that make it valuable for various research and industrial applications.
Propriétés
Formule moléculaire |
C17H19NO3 |
|---|---|
Poids moléculaire |
285.34 g/mol |
Nom IUPAC |
2-(4-tert-butylphenyl)-1-methoxy-4-nitrobenzene |
InChI |
InChI=1S/C17H19NO3/c1-17(2,3)13-7-5-12(6-8-13)15-11-14(18(19)20)9-10-16(15)21-4/h5-11H,1-4H3 |
Clé InChI |
SOCOSCDXWXOBBT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)C2=C(C=CC(=C2)[N+](=O)[O-])OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(1H-Inden-1-ylidene)methyl]azulene](/img/structure/B12535633.png)
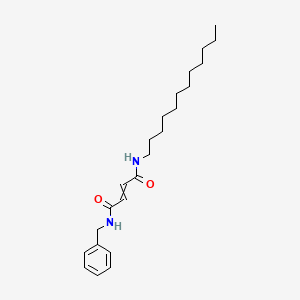
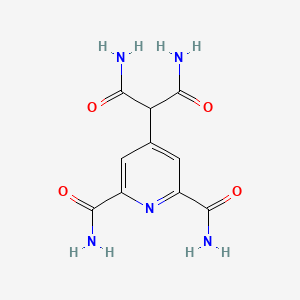
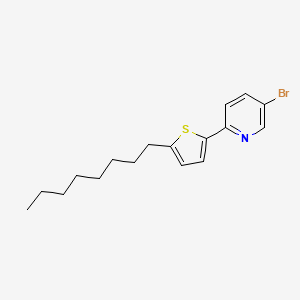
![N-[(2R)-1-Hydroxy-3-methylbutan-2-yl]-N'-phenylurea](/img/structure/B12535653.png)
![5,5'-Disulfanediylbis(2-{[tert-butyl(dimethyl)silyl]oxy}-1-methyl-1H-indole)](/img/structure/B12535659.png)
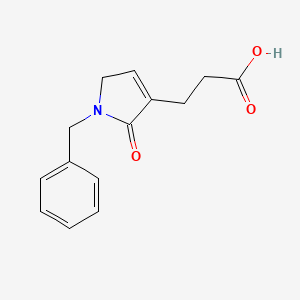

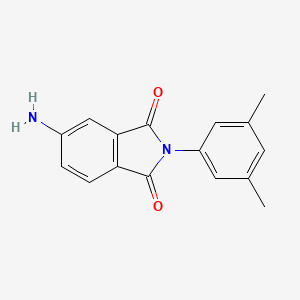
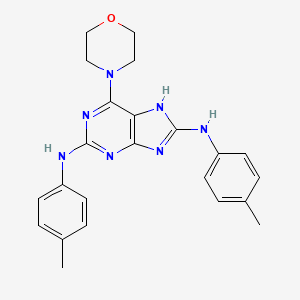
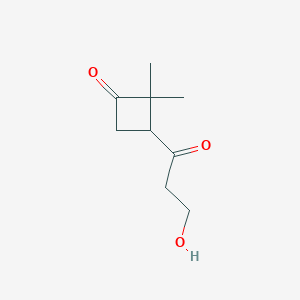
![Ethyl [1-(2-hydroxyethyl)-1H-pyrazol-4-yl]acetate](/img/structure/B12535695.png)
![13,15,28,30-tetrachloro-2,11,17,26-tetraoxahexacyclo[14.14.3.04,9.012,33.019,24.027,31]tritriaconta-1(31),4,6,8,12(33),13,15,19,21,23,27,29-dodecaene](/img/structure/B12535702.png)
![(1R,4S)-3-Phenyl-2-oxa-3-azabicyclo[2.2.2]octan-6-one](/img/structure/B12535705.png)
